molecular formula C18H22O3 B5223597 1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene

1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5223597
M. Wt: 286.4 g/mol
InChI Key: UYQQPECCEVZHEK-UHFFFAOYSA-N
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Description

1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C18H22O3. This compound is characterized by the presence of multiple aromatic rings and ether linkages, making it a subject of interest in various fields of chemical research and industrial applications.

Properties

IUPAC Name

1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-13-5-7-15(3)17(11-13)21-10-9-20-16-8-6-14(2)12-18(16)19-4/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQQPECCEVZHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 2,5-dimethylphenol with 2-(2-methoxy-4-methylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene
  • 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene

Uniqueness

1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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